AA-dUTP sodium salt

Description

Properties

IUPAC Name |

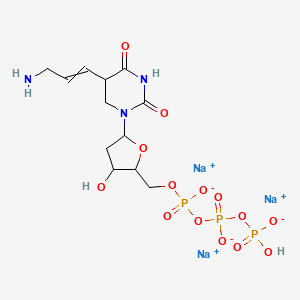

trisodium;[[[5-[5-(3-aminoprop-1-enyl)-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N3O14P3.3Na/c13-3-1-2-7-5-15(12(18)14-11(7)17)10-4-8(16)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21;;;/h1-2,7-10,16H,3-6,13H2,(H,22,23)(H,24,25)(H,14,17,18)(H2,19,20,21);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJNICVUBCOHMY-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2CC(C(=O)NC2=O)C=CCN)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3Na3O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to AA-dUTP Sodium Salt: Structure, Properties, and Applications in Nucleic Acid Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoallyl-dUTP (AA-dUTP) sodium salt is a modified deoxyuridine triphosphate that has become an indispensable tool in molecular biology, particularly for the indirect labeling of nucleic acids. Its structure incorporates a primary amine group, which serves as a reactive handle for the covalent attachment of a wide variety of reporter molecules, such as fluorescent dyes and haptens. This two-step labeling strategy, involving the enzymatic incorporation of AA-dUTP into a DNA probe followed by chemical labeling of the amine group, offers significant advantages in terms of efficiency, versatility, and cost-effectiveness over the direct incorporation of bulky, pre-labeled nucleotides. This guide provides a comprehensive overview of the structure, properties, and common applications of AA-dUTP sodium salt, complete with detailed experimental protocols and workflow visualizations.

Structure and Properties of this compound

AA-dUTP is an analog of deoxyuridine triphosphate (dUTP). The key modification is the attachment of an aminoallyl group to the C5 position of the pyrimidine ring. This linker provides a primary amine that is accessible for subsequent conjugation reactions without significantly compromising the enzymatic incorporation of the nucleotide by DNA polymerases.

Chemical Structure

The chemical structure of 5-(3-Aminoallyl)-2'-deoxyuridine-5'-triphosphate is as follows:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that this compound is typically supplied as an aqueous solution, and properties such as melting and boiling points are not applicable.

| Property | Value | References |

| Synonyms | 5-(3-Aminoallyl)-2'-deoxyuridine-5'-triphosphate sodium salt, Aminoallyl-dUTP sodium salt | [1] |

| CAS Number | 936327-10-5 | [2][3] |

| Molecular Formula | C₁₂H₁₉N₃O₁₄P₃•xNa⁺ | [3] |

| Molecular Weight | 523.22 g/mol (free acid basis) | [3] |

| Appearance | Lyophilized powder or clear aqueous solution | |

| Solubility | Soluble in water | |

| Storage Conditions | -20°C, protected from light |

Spectroscopic Properties

The UV absorbance spectrum of AA-dUTP is a key parameter for its quantification.

| Wavelength (λmax) | Molar Extinction Coefficient (ε) | Conditions | References |

| 240 nm | 11,900 M⁻¹cm⁻¹ | pH 7.0 | |

| 289 nm | 7,100 M⁻¹cm⁻¹ | Tris-HCl, pH 7.5 | |

| 290 nm | 7,800 M⁻¹cm⁻¹ | pH 7.0 |

Experimental Applications and Protocols

The primary application of AA-dUTP is the generation of amine-modified DNA probes, which can then be labeled with any amine-reactive molecule. This two-step process is widely used in techniques such as fluorescence in situ hybridization (FISH), microarrays, and blotting.

Experimental Workflow: Two-Step Nucleic Acid Labeling

The overall workflow for labeling nucleic acids using AA-dUTP involves enzymatic incorporation followed by chemical coupling to a reporter molecule.

References

An In-Depth Technical Guide to the Function of Aminoallyl-dUTP in DNA Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and techniques surrounding the use of aminoallyl-dUTP (AA-dUTP) for the indirect labeling of DNA. It details the core chemical processes, compares various enzymatic incorporation methods, offers detailed experimental protocols, and presents quantitative data to inform experimental design for applications such as microarrays, Fluorescence In Situ Hybridization (FISH), and blotting.

Introduction: The Advantage of Indirect DNA Labeling

Labeling nucleic acids with detectable markers is fundamental to molecular biology. While direct labeling methods that incorporate dye-conjugated nucleotides are available, they often suffer from several drawbacks. Bulky dye molecules can hinder the activity of DNA polymerases, leading to inefficient incorporation, variable labeling, and potential dye-bias in sensitive applications like microarrays[1][2].

Indirect (or two-step) labeling using aminoallyl-dUTP offers a robust and versatile alternative. This method separates the enzymatic incorporation of a modified nucleotide from the chemical attachment of the label. In the first step, AA-dUTP, a deoxyuridine triphosphate analog with a reactive primary amine group, is readily incorporated into DNA by various polymerases[3][4][5]. In the second step, this amine group serves as a chemical handle for conjugation with an amine-reactive fluorescent dye, biotin, or another hapten. This approach is more economical and results in more uniform and consistent labeling, making it a preferred method for high-fidelity applications.

Core Mechanism: A Two-Step Enzymatic and Chemical Process

The power of AA-dUTP labeling lies in its elegant two-step workflow. This process ensures that the enzymatic reaction is not sterically hindered by a large fluorophore, and the subsequent chemical reaction is highly efficient.

Step 1: Enzymatic Incorporation of Aminoallyl-dUTP

Structurally similar to thymidine triphosphate (dTTP), 5-(3-aminoallyl)-dUTP is an efficient substrate for a wide range of DNA polymerases, including Taq polymerase, Klenow fragment (exo-), and reverse transcriptases. During DNA synthesis via methods like PCR, random priming, or nick translation, AA-dUTP is incorporated into the newly synthesized DNA strand opposite adenine bases. The ratio of AA-dUTP to dTTP in the reaction mixture can be adjusted to control the density of reactive amine groups in the final product.

Step 2: Chemical Coupling with an Amine-Reactive Label

After the amine-modified DNA is synthesized and purified, the incorporated aminoallyl groups are chemically coupled to a label. The most common reaction involves the primary amine of the aminoallyl linker and an N-hydroxysuccinimide (NHS) ester of the desired label (e.g., a Cy™ dye or Alexa Fluor™ dye). This reaction occurs in a buffer with a slightly alkaline pH (typically 8.5-9.0) and forms a stable amide bond, covalently attaching the label to the DNA probe.

References

- 1. Preparation of Labeled DNA, RNA, and Oligonucleotide Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amino Allyl Labeling for Array Analysis | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. apexbt.com [apexbt.com]

- 4. abpbio.com [abpbio.com]

- 5. PCR Setup—Six Critical Components to Consider | Thermo Fisher Scientific - US [thermofisher.com]

An In-depth Technical Guide to the Mechanism of 5-Aminoallyl-2'-deoxyuridine Triphosphate (AA-dUTP) Incorporation

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoallyl-2'-deoxyuridine triphosphate (AA-dUTP) is a modified deoxyuridine triphosphate that has become an indispensable tool in molecular biology for the enzymatic labeling of DNA. Its structure, featuring a reactive primary amine group attached to the C5 position of the uracil base via a short allyl linker, allows for a versatile two-step labeling strategy. First, AA-dUTP is incorporated into DNA by a DNA polymerase in place of its natural counterpart, deoxythymidine triphosphate (dTTP). Subsequently, the incorporated aminoallyl group serves as a chemical handle for the covalent attachment of a wide array of reporter molecules, such as fluorescent dyes, biotin, or haptens, that are conjugated to an amine-reactive group. This indirect labeling method is often more cost-effective and can result in more uniformly labeled probes compared to the direct incorporation of bulky, pre-labeled nucleotides.[1][2] This guide provides a comprehensive overview of the mechanism of AA-dUTP incorporation, including the enzymes involved, the efficiency of the process, and detailed experimental protocols.

Mechanism of Incorporation

The enzymatic incorporation of AA-dUTP into a growing DNA strand is catalyzed by a DNA polymerase during DNA synthesis. The polymerase recognizes AA-dUTP as an analog of dTTP and forms a phosphodiester bond between the 5'-phosphate of the incoming AA-dUTP and the 3'-hydroxyl group of the elongating DNA strand, following the principle of Watson-Crick base pairing with a templating adenine base.

The general mechanism can be visualized as follows:

A variety of DNA polymerases have been shown to efficiently incorporate AA-dUTP, including:

-

Klenow Fragment of E. coli DNA Polymerase I (both with and without 3'→5' exonuclease activity)[3]

-

Reverse Transcriptases (e.g., SuperScript II)

-

Vent (exo-) DNA Polymerase

-

phi29 DNA Polymerase

-

DNA Polymerase I

The C5 position of the uracil base, where the aminoallyl group is attached, resides in the major groove of the DNA double helix. This positioning is crucial as it generally does not interfere with the Watson-Crick base pairing or the interaction of the DNA with the polymerase's active site.

Quantitative Data on Incorporation Efficiency

The efficiency of AA-dUTP incorporation can be quantified by determining the kinetic parameters of the DNA polymerase for this modified substrate, typically through steady-state or pre-steady-state kinetic analysis. The key parameters are the Michaelis constant (Km), which reflects the substrate concentration at half-maximal reaction velocity and is an indicator of binding affinity, and the catalytic rate constant (kcat or kpol), representing the turnover number of the enzyme. The ratio kcat/Km provides a measure of the overall catalytic efficiency.

| DNA Polymerase | AA-dUTP Incorporation Efficiency (Relative to dTTP) | Key Findings | Citations |

| Taq DNA Polymerase | Generally considered a good substrate. | The relative incorporation efficiency of dUTP (unmodified) is about 71.3% that of dTTP. It is expected that AA-dUTP has a comparable or slightly lower efficiency. | |

| Klenow Fragment | Good substrate. | Efficiently incorporates various C5-modified dUTPs. The steric bulk of the C5 substituent can influence incorporation. | |

| Vent (exo-) DNA Polymerase | Efficiently incorporates AA-dUTP and other modified dUTPs. | Shown to incorporate multiple consecutive modified nucleotides. | |

| Reverse Transcriptases | Good substrate. | Widely used for generating labeled cDNA probes from RNA templates. |

Note: The table above provides a qualitative summary. Specific kinetic parameters (Km, kcat) for AA-dUTP are not consistently reported across the literature for a direct quantitative comparison.

Fidelity of Incorporation

The fidelity of a DNA polymerase refers to its accuracy in incorporating the correct nucleotide opposite a template base. The introduction of a modified nucleotide like AA-dUTP can potentially affect the fidelity of the polymerase. However, studies on C5-modified pyrimidines generally suggest that modifications at this position have a minimal impact on the fidelity of Watson-Crick base pairing. The aminoallyl group is positioned in the major groove and does not directly interfere with the hydrogen bonding faces of the base.

Specific quantitative data on the misincorporation frequency of AA-dUTP by various polymerases is scarce. However, the successful use of AA-dUTP in applications requiring high sequence accuracy, such as microarray analysis and DNA sequencing, suggests that its incorporation does not introduce a significant number of errors.

| DNA Polymerase | Fidelity with AA-dUTP (Error Rate) | Observations | Citations |

| General Observation | Not extensively quantified. | The C5 position is generally considered a non-critical position for base pairing fidelity. Successful application in sensitive techniques implies acceptable fidelity. |

Experimental Protocols

Labeling of DNA by Reverse Transcription using AA-dUTP

This protocol is suitable for generating amine-modified cDNA from an RNA template.

Materials:

-

RNA template (e.g., total RNA or mRNA)

-

Oligo(dT) or random primers

-

Reverse Transcriptase (e.g., SuperScript II)

-

5X First Strand Buffer

-

0.1 M DTT

-

dNTP mix (dATP, dCTP, dGTP at 10 mM each)

-

dTTP (10 mM)

-

AA-dUTP (10 mM)

-

Nuclease-free water

-

0.5 M EDTA, pH 8.0

-

1 M NaOH

-

1 M HCl

Procedure:

-

Reverse Transcription Reaction Setup: In a sterile, nuclease-free tube, combine the following on ice:

-

RNA template (1-10 µg)

-

Primer (Oligo(dT) or random primers)

-

Nuclease-free water to a final volume of 12 µL

-

-

Incubate at 70°C for 10 minutes and then place on ice for at least 1 minute.

-

Prepare the master mix for the reverse transcription reaction on ice. For each reaction, combine:

-

4 µL 5X First Strand Buffer

-

2 µL 0.1 M DTT

-

1 µL dNTP mix (dATP, dCTP, dGTP)

-

0.6 µL dTTP (final concentration 0.3 mM)

-

1.4 µL AA-dUTP (final concentration 0.7 mM)

-

(The ratio of AA-dUTP to dTTP can be optimized, a 2:1 ratio is a good starting point)

-

-

Add 9 µL of the master mix to each RNA/primer tube.

-

Incubate at 42°C for 2 minutes.

-

Add 1 µL of Reverse Transcriptase (200 U/µL).

-

Incubate at 42°C for 2 hours.

-

RNA Hydrolysis: Add 10 µL of 0.5 M EDTA and 10 µL of 1 M NaOH to each reaction.

-

Incubate at 65°C for 15 minutes.

-

Neutralization: Add 10 µL of 1 M HCl.

-

Purification: Purify the amine-modified cDNA using a PCR purification kit or ethanol precipitation to remove unincorporated nucleotides and salts.

Labeling of DNA by Nick Translation using AA-dUTP

This protocol is suitable for generating amine-modified DNA probes from a double-stranded DNA template.

Materials:

-

dsDNA template (1 µg)

-

10X Nick Translation Buffer (0.5 M Tris-HCl, pH 7.5, 0.1 M MgSO4, 1 mM DTT)

-

dNTP mix (dATP, dCTP, dGTP at 0.5 mM each)

-

dTTP (0.5 mM)

-

AA-dUTP (1 mM)

-

DNase I (diluted to 0.1 U/µL)

-

DNA Polymerase I (10 U/µL)

-

Nuclease-free water

-

0.5 M EDTA, pH 8.0

Procedure:

-

Reaction Setup: In a sterile microcentrifuge tube, combine the following on ice:

-

1 µg dsDNA template

-

5 µL 10X Nick Translation Buffer

-

1 µL dNTP mix (dATP, dCTP, dGTP)

-

1 µL dTTP

-

2 µL AA-dUTP

-

Nuclease-free water to a final volume of 48 µL

-

-

Add 1 µL of diluted DNase I and 1 µL of DNA Polymerase I.

-

Mix gently and incubate at 15°C for 1-2 hours.

-

Stop Reaction: Add 5 µL of 0.5 M EDTA to stop the reaction.

-

Purification: Purify the amine-modified DNA using a PCR purification kit or ethanol precipitation to remove unincorporated nucleotides and enzymes.

Post-labeling with Amine-Reactive Dyes

The purified amine-modified DNA can be labeled with any amine-reactive dye (e.g., NHS-ester dyes).

Materials:

-

Amine-modified DNA

-

Amine-reactive dye (e.g., Cy3 or Cy5 NHS ester)

-

DMSO (anhydrous)

-

0.1 M Sodium Bicarbonate buffer, pH 9.0

Procedure:

-

Resuspend the amine-modified DNA in 5 µL of nuclease-free water.

-

Add 5 µL of 0.1 M Sodium Bicarbonate buffer, pH 9.0.

-

Dissolve the amine-reactive dye in DMSO to a concentration of 10 mg/mL.

-

Add 1-2 µL of the dye solution to the DNA solution.

-

Incubate for 1 hour at room temperature in the dark.

-

Purify the labeled DNA from the unreacted dye using a PCR purification kit or ethanol precipitation.

Conclusion

The enzymatic incorporation of AA-dUTP is a robust and versatile method for generating amine-modified DNA suitable for a wide range of downstream applications. While a variety of DNA polymerases can utilize AA-dUTP as a substrate, the efficiency of incorporation can vary. The two-step labeling process offers flexibility in the choice of reporter molecules and is a cornerstone of modern molecular biology research. Further quantitative studies on the kinetic parameters and fidelity of AA-dUTP incorporation by different polymerases would be beneficial for optimizing labeling protocols and expanding the applications of this valuable nucleotide analog.

References

- 1. neb.com [neb.com]

- 2. Distinct Complexes of DNA Polymerase I (Klenow Fragment) for Base and Sugar Discrimination during Nucleotide Substrate Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substrate specificity of DNA polymerases. I. Enzyme-catalysed incorporation of 5-'1-alkenyl)-2'-deoxyuridines into DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. neb.com [neb.com]

The Core Principles of Non-Radioactive Labeling: An In-depth Technical Guide to Aminoallyl-dUTP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of aminoallyl-dUTP for non-radioactive labeling of nucleic acids. It details the underlying chemistry, experimental protocols, and data supporting its application in modern molecular biology, offering a powerful alternative to traditional radioactive methods. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile tool for applications such as microarray analysis and fluorescence in situ hybridization (FISH).

Introduction to Aminoallyl-dUTP and Indirect Labeling

Aminoallyl-dUTP (5-(3-aminoallyl)-2'-deoxyuridine-5'-triphosphate) is a modified deoxyuridine triphosphate that contains a primary amine group attached via a short linker. This modification allows for a two-step, or indirect, labeling strategy. First, the aminoallyl-dUTP is enzymatically incorporated into a DNA probe during synthesis. Subsequently, this amine-modified DNA is chemically coupled to an amine-reactive fluorescent dye or another hapten, such as biotin.[1][2][3]

This indirect labeling method offers several advantages over the direct incorporation of fluorescently labeled nucleotides. The smaller aminoallyl group is more readily accepted by DNA polymerases, leading to higher incorporation efficiency and a more uniform labeling density.[4][5] This results in brighter signals and a better signal-to-noise ratio in downstream applications. Furthermore, the two-step process is more cost-effective, as the unlabeled aminoallyl-dUTP is less expensive than pre-labeled fluorescent nucleotides, and it allows for greater flexibility in the choice of fluorescent dyes.

Data Presentation: Quantitative Comparison of Labeling Methods

The superiority of the aminoallyl-dUTP indirect labeling method can be quantified in several key areas. The following tables summarize the available data comparing indirect and direct labeling techniques.

| Parameter | Aminoallyl-dUTP Indirect Labeling | Direct Fluorescent Labeling | Source |

| Labeling Efficiency | 2- to 3-fold higher degree of labeling | Lower and more variable incorporation | |

| Optimal Labeling Density | 1 dye per 20-25 nucleotides | Often results in lower, less optimal density | |

| Signal Intensity | Higher fluorescent signals | Lower fluorescent signals | |

| Cost | Significantly lower ("hundreds of dollars cheaper") | Higher due to expensive labeled nucleotides | |

| Flexibility | Compatible with a wide range of amine-reactive dyes | Limited to the specific pre-labeled nucleotide |

Experimental Protocols

Detailed methodologies for the key experiments involving aminoallyl-dUTP are provided below. These protocols are generalized and may require optimization for specific applications.

Enzymatic Incorporation of Aminoallyl-dUTP

Aminoallyl-dUTP can be incorporated into DNA using various enzymatic methods, including reverse transcription, nick translation, and PCR.

3.1.1. Reverse Transcription for cDNA Probe Synthesis

This protocol is commonly used for generating labeled cDNA probes for microarray analysis from an RNA template.

Materials:

-

Total RNA or mRNA template

-

Oligo(dT) or random primers

-

Reverse transcriptase (e.g., SuperScript II)

-

5X First Strand Buffer

-

0.1 M DTT

-

dNTP mix (dATP, dCTP, dGTP)

-

dTTP

-

Aminoallyl-dUTP solution (e.g., 2 mM)

-

Nuclease-free water

Procedure:

-

In an RNase-free tube, combine the RNA template and primers.

-

Incubate at 70°C for 10 minutes and then place on ice for at least 1 minute.

-

Prepare a master mix containing 5X First Strand Buffer, 0.1 M DTT, and the nucleotide mix. A common ratio of aminoallyl-dUTP to dTTP is 2:1 to 4:1.

-

Add the master mix to the RNA-primer mixture.

-

Add reverse transcriptase to the reaction tube.

-

Incubate at 42°C for 2 hours.

-

Proceed to RNA hydrolysis by adding NaOH and incubating at 65°C for 15 minutes.

-

Neutralize the reaction with HCl.

-

Purify the amine-modified cDNA using a PCR purification kit. Crucially, avoid buffers containing free amines like Tris, as they will interfere with the subsequent dye coupling step.

3.1.2. Nick Translation for DNA Probe Labeling

This method is suitable for labeling DNA fragments for applications like FISH.

Materials:

-

DNA template (e.g., plasmid, BAC clone)

-

10X Nick Translation Buffer (0.5 M Tris-HCl, 50 mM MgCl₂, 0.5 mg/mL BSA, pH 7.8)

-

dNTP mix (dATP, dCTP, dGTP)

-

dTTP

-

Aminoallyl-dUTP solution

-

DNase I

-

DNA Polymerase I

-

Nuclease-free water

Procedure:

-

In a microcentrifuge tube, combine the DNA template, 10X Nick Translation Buffer, and the nucleotide mix. The recommended molar ratio of dTTP to aminoallyl-dUTP is often 1:3 to 1:5.

-

Add DNase I and DNA Polymerase I.

-

Incubate the reaction at 15°C for 1-2 hours.

-

Stop the reaction by adding EDTA.

-

Purify the amine-modified DNA probe using a PCR purification kit or ethanol precipitation.

Post-Labeling with Amine-Reactive Dyes

Once the amine-modified DNA is purified, it can be labeled with any N-hydroxysuccinimide (NHS) ester-activated fluorescent dye.

Materials:

-

Purified amine-modified DNA

-

Sodium bicarbonate buffer (0.1 M, pH 9.0)

-

Amine-reactive fluorescent dye (e.g., Cy3 or Cy5 NHS ester) dissolved in DMSO

-

Nuclease-free water

Procedure:

-

Resuspend the purified amine-modified DNA in nuclease-free water.

-

Add the sodium bicarbonate buffer to the DNA solution.

-

Add the reactive dye solution to the DNA mixture.

-

Incubate the reaction in the dark at room temperature for 1 hour.

-

Purify the labeled probe from the unreacted dye using a PCR purification kit.

Mandatory Visualizations

The following diagrams illustrate the key workflows described in this guide.

References

- 1. Fluorescence in situ hybridization (FISH) and image analysis [bio-protocol.org]

- 2. Probe production for in situ hybridization by PCR and subsequent covalent labeling with fluorescent dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorescent sample labeling for DNA microarray analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Amino Allyl Labeling for Array Analysis | Thermo Fisher Scientific - US [thermofisher.com]

The Enzymatic Incorporation of Modified dUTPs: A Technical Guide for Researchers

An in-depth exploration of the mechanisms, applications, and methodologies for utilizing modified deoxyuridine triphosphates in molecular biology and drug development.

The enzymatic incorporation of modified deoxyuridine triphosphates (dUTPs) represents a powerful and versatile tool in the modern molecular biologist's arsenal. By substituting the natural thymidine triphosphate (dTTP) with a dUTP analog carrying a specific modification, researchers can introduce a wide array of functionalities into newly synthesized DNA strands. This technique has paved the way for significant advancements in DNA labeling, diagnostics, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core principles of modified dUTP incorporation, detailed experimental protocols, and a summary of the quantitative data guiding the selection of appropriate polymerases and modified nucleotides.

Principles of Modified dUTP Incorporation

The foundation of this technology lies in the ability of DNA polymerases to recognize and incorporate dUTP and its derivatives into a growing DNA chain opposite a template adenine base. While dUTP is a natural intermediate in nucleotide metabolism, its incorporation into genomic DNA is typically prevented by the enzyme dUTP pyrophosphatase, which hydrolyzes dUTP to dUMP, and uracil-DNA glycosylase, which removes any uracil bases that are incorporated. However, in in vitro settings, purified DNA polymerases can readily utilize dUTP and its modified versions as substrates.

The C5 position of the uracil base is a common site for the attachment of various modifications via a linker arm, as it minimally disrupts the Watson-Crick base pairing with adenine. These modifications can range from simple chemical groups to large, complex molecules such as fluorescent dyes and proteins.

Types of dUTP Modifications and Their Applications

The versatility of modified dUTPs stems from the diverse chemical moieties that can be attached to the uracil base. These modifications enable a broad spectrum of applications in molecular biology and drug development.

-

Haptens (e.g., Biotin, Digoxigenin): These small molecules act as tags that can be detected with high specificity by corresponding binding proteins (e.g., streptavidin for biotin, anti-digoxigenin antibodies). This is a cornerstone of many DNA labeling and detection techniques.

-

Fluorophores (e.g., Fluorescein, Cyanine Dyes): The incorporation of fluorescently labeled dUTPs allows for the direct visualization of DNA in applications such as Fluorescence in situ Hybridization (FISH), microarrays, and real-time PCR.[1][2][3]

-

Aminoallyl and Amino-acid Groups: These modifications introduce reactive amine groups into the DNA, which can then be used for subsequent covalent coupling to other molecules, such as fluorescent dyes or proteins.[4] This two-step labeling strategy can sometimes be more efficient than direct incorporation of large fluorophores.

-

Photolabile Groups: These groups can be cleaved from the DNA upon exposure to light of a specific wavelength, allowing for the controlled release of a desired functionality or the restoration of the natural DNA structure.

-

Duplex-Stabilizing Moieties: Modifications such as 5-propynyl or 5-bromo groups can enhance the thermal stability of the DNA duplex, which is advantageous in applications like PCR of A/T-rich regions.

DNA Polymerase Substrate Specificity and Efficiency

The successful incorporation of a modified dUTP is highly dependent on the chosen DNA polymerase. Different polymerases exhibit varying degrees of tolerance for the size and chemical nature of the modification. Polymerases lacking a 3'-5' exonuclease (proofreading) activity, often denoted as (exo-), are generally more promiscuous and efficient at incorporating modified nucleotides.

Several studies have quantitatively assessed the ability of various DNA polymerases to incorporate modified dUTPs. The key kinetic parameters considered are the Michaelis constant (Km), which reflects the binding affinity of the polymerase for the modified nucleotide, and the maximum reaction velocity (Vmax) or catalytic rate constant (kcat), which indicates the rate of incorporation. The catalytic efficiency is often expressed as the ratio kcat/Km.

Below is a summary of the relative incorporation efficiencies of different DNA polymerases with various modified dUTPs.

| DNA Polymerase Family | DNA Polymerase | Modification Type | Relative Incorporation Efficiency (Compared to dTTP) | Reference |

| Family A | Taq DNA Polymerase | Unmodified dUTP | 71.3% | |

| Family A | Taq DNA Polymerase | 5-propynyl-dUTP | High | |

| Family A | Taq DNA Polymerase | Biotin-16-dUTP | Moderate | |

| Family B | Vent (exo-) DNA Polymerase | Amino acid-like groups | High | |

| Family B | Vent (exo-) DNA Polymerase | 5-propynyl-dUTP | High | |

| Family B | Pfu DNA Polymerase | Unmodified dUTP | 9.4% | |

| Family B | KOD Dash DNA Polymerase | Amino acid-like groups | High | |

| Family B | KOD DNA Polymerase | Unmodified dUTP | 12.3% | |

| Reverse Transcriptase | Sequenase v. 2.0 | Amino acid-like groups | Low (1-2 incorporations) | |

| Terminal Transferase | Terminal deoxynucleotidyl Transferase (TdT) | Biotin-11-dUTP | High |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the enzymatic incorporation of modified dUTPs.

Polymerase Chain Reaction (PCR) with Modified dUTPs

This protocol describes a standard PCR reaction where a modified dUTP is used to label the amplicon.

Materials:

-

DNA template

-

Forward and reverse primers

-

Thermostable DNA polymerase (e.g., Taq or Vent (exo-))

-

10X PCR buffer

-

dNTP mix (dATP, dCTP, dGTP)

-

Modified dUTP

-

dTTP (for partial substitution)

-

Nuclease-free water

Protocol:

-

Prepare the Reaction Mixture: On ice, combine the following components in a sterile PCR tube. The final volume is typically 20-50 µL.

| Component | Final Concentration | Example Volume (for 50 µL) |

| 10X PCR Buffer | 1X | 5 µL |

| dNTP mix (without dTTP) | 200 µM each | 1 µL of 10 mM stock |

| Modified dUTP | 50-200 µM | Variable (e.g., 1 µL of 1 mM stock for 20 µM) |

| dTTP (optional) | 0-150 µM | Variable (adjust ratio with modified dUTP) |

| Forward Primer | 0.1-0.5 µM | 1 µL of 10 µM stock |

| Reverse Primer | 0.1-0.5 µM | 1 µL of 10 µM stock |

| DNA Template | 1-100 ng | 1 µL |

| DNA Polymerase | 1-2.5 units | 0.5 µL |

| Nuclease-free water | to 50 µL | Up to 50 µL |

-

Thermocycling: Place the PCR tube in a thermocycler and perform the following steps:

| Step | Temperature | Time | Cycles |

| Initial Denaturation | 95°C | 2-5 min | 1 |

| Denaturation | 95°C | 30 sec | 25-35 |

| Annealing | 55-65°C | 30 sec | |

| Extension | 72°C | 1 min/kb | |

| Final Extension | 72°C | 5-10 min | 1 |

| Hold | 4°C | ∞ |

-

Analysis: Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of a band of the expected size. The labeled DNA can then be purified and used for downstream applications.

Fluorescence in situ Hybridization (FISH) Probe Labeling by Nick Translation

This protocol describes the labeling of a DNA probe with a modified dUTP using nick translation for use in FISH experiments.

Materials:

-

DNA probe (e.g., plasmid DNA)

-

10X Nick Translation Buffer

-

DNase I

-

DNA Polymerase I

-

dNTP mix (dATP, dCTP, dGTP)

-

Fluorescently labeled dUTP (e.g., Cy3-dUTP)

-

dTTP

-

Nuclease-free water

-

EDTA (to stop the reaction)

Protocol:

-

Prepare the Reaction Mixture: On ice, combine the following components:

| Component | Amount |

| DNA Probe | 1 µg |

| 10X Nick Translation Buffer | 5 µL |

| dNTP mix (without dTTP) | 1 µL of 0.5 mM stock |

| Labeled dUTP | 1 µL of 0.2 mM stock |

| dTTP | 1 µL of 0.3 mM stock |

| DNase I/DNA Polymerase I mix | 10 µL |

| Nuclease-free water | to 50 µL |

-

Incubation: Incubate the reaction at 15°C for 1-2 hours.

-

Stop Reaction: Stop the reaction by adding 5 µL of 0.5 M EDTA.

-

Purification: Purify the labeled probe using a spin column or ethanol precipitation to remove unincorporated nucleotides.

-

Hybridization: The purified labeled probe is now ready for use in a standard FISH protocol, which involves denaturation of the probe and target DNA, hybridization, washing, and visualization by fluorescence microscopy.

3'-End Labeling with Terminal Deoxynucleotidyl Transferase (TdT)

This protocol describes the template-independent addition of a modified dUTP to the 3'-end of a DNA fragment.

Materials:

-

DNA fragment (single or double-stranded)

-

5X TdT Reaction Buffer

-

Terminal deoxynucleotidyl Transferase (TdT)

-

Modified dUTP

-

Nuclease-free water

-

EDTA

Protocol:

-

Prepare the Reaction Mixture: On ice, combine the following:

| Component | Amount |

| DNA fragment | 10-20 pmol of 3'-ends |

| 5X TdT Reaction Buffer | 10 µL |

| Modified dUTP | 1 µL of 1 mM stock |

| TdT | 1 µL (10-20 units) |

| Nuclease-free water | to 50 µL |

-

Incubation: Incubate at 37°C for 30-60 minutes.

-

Stop Reaction: Stop the reaction by heating to 70°C for 10 minutes or by adding 2 µL of 0.5 M EDTA.

-

Purification: Purify the tailed DNA fragment as described above.

Visualizing Experimental Workflows and Pathways

Diagrams are essential for understanding the complex workflows and relationships in molecular biology. Below are Graphviz diagrams illustrating key processes involving modified dUTPs.

PCR with Modified dUTP Workflow

References

The Chemical Synthesis of Aminoallyl-dUTP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis of 5-(3-aminoallyl)-2'-deoxyuridine-5'-triphosphate (aminoallyl-dUTP), a critical reagent for the indirect labeling of DNA. This document outlines the synthetic pathway, details experimental protocols for key reactions, presents quantitative data for the synthesized compounds, and illustrates the overall workflow.

Introduction

Aminoallyl-dUTP is a modified deoxyuridine triphosphate that contains a primary amine group attached via an allyl linker to the C5 position of the uracil base.[1][2] This amine group serves as a reactive handle for the post-synthetic conjugation of various molecules, most commonly fluorescent dyes, haptens, or biotin.[1][3] The two-step labeling approach, involving the enzymatic incorporation of aminoallyl-dUTP into DNA followed by chemical labeling of the amine, is often more efficient and cost-effective than the direct enzymatic incorporation of bulky dye-labeled nucleotides.[1] This method results in a uniform and high degree of DNA labeling, which is crucial for applications such as fluorescence in situ hybridization (FISH), microarrays, and next-generation sequencing.

Overview of the Synthetic Pathway

The chemical synthesis of aminoallyl-dUTP is a multi-step process that begins with the commercially available nucleoside, 2'-deoxyuridine. The overall strategy involves three key stages:

-

Modification of the Nucleobase: Introduction of a protected aminoallyl group at the C5 position of 2'-deoxyuridine. This is typically achieved through a palladium-catalyzed Heck cross-coupling reaction.

-

Phosphorylation: Conversion of the 5'-hydroxyl group of the modified nucleoside into a triphosphate moiety. The Ludwig-Eckstein method is a widely used and efficient one-pot procedure for this transformation.

-

Deprotection: Removal of the protecting group from the primary amine to yield the final aminoallyl-dUTP.

dot

Caption: Overall synthetic pathway for aminoallyl-dUTP.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2'-Deoxyuridine | C₉H₁₂N₂O₅ | 228.20 | 951-78-0 |

| 5-Iodo-2'-deoxyuridine | C₉H₁₁IN₂O₅ | 354.10 | 54-42-2 |

| N-Allyl-2,2,2-trifluoroacetamide | C₅H₆F₃NO | 153.10 | 383-65-3 |

| Aminoallyl-dUTP (free acid) | C₁₂H₂₀N₃O₁₄P₃ | 523.22 | 116840-18-7 |

Table 2: Spectroscopic and Purity Data for Aminoallyl-dUTP

| Property | Value |

| Purity (by HPLC) | ≥ 95% |

| λmax | 289 nm (in Tris-HCl, pH 7.5) |

| Molar Extinction Coefficient (ε) | 7.1 L mmol⁻¹ cm⁻¹ (in Tris-HCl, pH 7.5) |

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of aminoallyl-dUTP.

Step 1: Synthesis of 5-Iodo-2'-deoxyuridine

dot

Caption: Workflow for the synthesis of 5-iodo-2'-deoxyuridine.

Materials:

-

2'-Deoxyuridine

-

Iodine (I₂)

-

Nitric acid (70%)

-

Dioxane

-

Sodium thiosulfate (Na₂S₂O₃)

-

Methanol

Procedure:

-

In a round-bottom flask, dissolve 2'-deoxyuridine in dioxane.

-

Add finely ground iodine to the solution.

-

Slowly add 70% nitric acid to the stirred mixture.

-

Heat the reaction mixture at a controlled temperature (e.g., 60-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the color disappears.

-

Concentrate the mixture under reduced pressure.

-

Precipitate the product by adding the concentrated solution to ice-cold water.

-

Collect the crude product by filtration.

-

Purify the crude 5-iodo-2'-deoxyuridine by recrystallization from a suitable solvent system (e.g., methanol/water).

-

Dry the purified product under vacuum.

Step 2: Heck Coupling for the Synthesis of 5-(3-(Trifluoroacetamido)allyl)-2'-deoxyuridine

dot```dot graph Step2_Workflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

start [label="5-Iodo-2'-deoxyuridine", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="N-Allyl-trifluoroacetamide\nPd(OAc)₂\nTriethylamine\nTriphenylphosphine", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; reaction [label="Heck Coupling in Acetonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Filtration and\nConcentration", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Silica Gel Chromatography", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="5-(3-(Trifluoroacetamido)allyl)-\n2'-deoxyuridine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> reaction; reagents -> reaction; reaction -> workup; workup -> purification; purification -> product; }

Caption: Workflow for the Ludwig-Eckstein phosphorylation.

Materials:

-

5-(3-(Trifluoroacetamido)allyl)-2'-deoxyuridine

-

Proton sponge (1,8-bis(dimethylamino)naphthalene)

-

Salicyl chlorophosphite

-

Tributylammonium pyrophosphate

-

Tributylamine

-

Iodine (I₂)

-

Pyridine (anhydrous)

-

Dimethylformamide (DMF, anhydrous)

-

Tetrahydrofuran (THF, anhydrous)

-

Triethylammonium bicarbonate (TEAB) buffer for purification

-

DEAE-Sephadex or a reverse-phase HPLC column

Procedure:

-

In a flame-dried, argon-flushed flask, dissolve the protected nucleoside and proton sponge in anhydrous THF.

-

Cool the solution in an ice bath and add a solution of salicyl chlorophosphite in anhydrous THF dropwise.

-

Stir the reaction at room temperature and monitor by ³¹P NMR spectroscopy until the formation of the 5'-O-(salicyl)phosphite intermediate is complete.

-

In a separate flask, dissolve tributylammonium pyrophosphate and tributylamine in anhydrous DMF.

-

Add the pyrophosphate solution to the phosphitylated nucleoside solution.

-

Stir the mixture at room temperature until the formation of the cyclic intermediate is complete, as monitored by ³¹P NMR.

-

Prepare a solution of iodine in pyridine/water (98:2 v/v).

-

Add the iodine solution to the reaction mixture and stir for a short period to effect oxidation.

-

Quench the excess iodine with a few drops of aqueous sodium thiosulfate.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude triphosphate by ion-exchange chromatography (e.g., DEAE-Sephadex) using a linear gradient of TEAB buffer or by preparative reverse-phase HPLC.

-

Lyophilize the fractions containing the pure product to obtain the triethylammonium salt of the protected triphosphate.

Step 4: Deprotection to Yield Aminoallyl-dUTP

dot

Caption: Workflow for the deprotection of the amino group.

Materials:

-

5-(3-(Trifluoroacetamido)allyl)-2'-deoxyuridine-5'-triphosphate (triethylammonium salt)

-

Aqueous ammonia (e.g., 28-30%)

Procedure:

-

Dissolve the protected triphosphate in concentrated aqueous ammonia.

-

Stir the solution at room temperature for several hours, monitoring the deprotection by HPLC.

-

Upon completion, remove the ammonia and water by lyophilization to yield the final product, aminoallyl-dUTP, as a salt (e.g., triethylammonium or sodium salt after ion exchange).

-

Store the final product at -20°C or below.

Applications of Aminoallyl-dUTP

The primary application of aminoallyl-dUTP is in the two-step labeling of nucleic acids.

dot

References

A Technical Guide to the Stability and Storage of Aminoallyl-dUTP (AA-dUTP)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for aminoallyl-dUTP (AA-dUTP). Understanding these parameters is critical for ensuring the integrity and performance of this modified nucleotide in various molecular biology applications, including DNA labeling for microarrays, FISH, and sequencing.

Core Concepts in AA-dUTP Stability

Aminoallyl-dUTP, a deoxyuridine triphosphate analog containing a reactive primary amine, is susceptible to degradation, primarily through the hydrolysis of its triphosphate chain. The stability of AA-dUTP is influenced by several factors, including temperature, pH, and storage format (lyophilized powder versus aqueous solution). Proper handling and storage are paramount to preserving its chemical integrity and functionality in enzymatic reactions.

Factors Influencing Stability:

-

Temperature: Temperature is a critical factor in the long-term stability of AA-dUTP. As with most nucleotides, lower temperatures significantly slow down the rate of hydrolytic degradation.

-

pH: The pH of the storage solution can impact the stability of the triphosphate chain. Generally, a slightly alkaline pH is favored for dNTP storage to prevent acid-catalyzed hydrolysis.

-

Storage Format: AA-dUTP is commercially available as a lyophilized powder and as a ready-to-use aqueous solution. The lyophilized form offers superior long-term stability.

-

Freeze-Thaw Cycles: Repeated freezing and thawing can degrade dNTPs. It is advisable to aliquot stock solutions to minimize the number of freeze-thaw cycles.

Recommended Storage Conditions and Stability Data

For optimal stability and performance, AA-dUTP should be stored under the following conditions. The data presented below is a summary of recommendations from various suppliers and general knowledge of dNTP stability. Specific quantitative degradation rates for AA-dUTP are not widely published; therefore, the stability information for solutions is based on typical performance for modified dNTPs.

| Storage Format | Recommended Temperature | Recommended Buffer (for solutions) | Typical Shelf Life |

| Lyophilized Powder | -20°C | N/A | >1 year[1] |

| Aqueous Solution | -20°C | 10 mM Tris-HCl, 1 mM EDTA, pH 7.5-8.0[2] | At least 6-12 months[2][3] |

| Short-term Storage (Aqueous Solution) | 4°C | 10 mM Tris-HCl, 1 mM EDTA, pH 7.5-8.0 | Up to a few days |

| Room Temperature Exposure (Aqueous Solution) | Ambient | Not Recommended for extended periods | Short-term exposure (up to 1 week cumulative) may be possible without significant degradation[3] |

Visualizing Key Pathways and Workflows

Chemical Structure of AA-dUTP

Caption: Chemical structure of 5-(3-aminoallyl)-2'-deoxyuridine-5'-triphosphate (AA-dUTP).

Hydrolytic Degradation Pathway of the Triphosphate Chain

Caption: Stepwise hydrolysis of the triphosphate chain of AA-dUTP.

Experimental Workflow for Assessing AA-dUTP Stability

Caption: A logical workflow for the experimental assessment of AA-dUTP stability.

Experimental Protocols for Stability Assessment

Two common methods for assessing the stability of dNTPs, including AA-dUTP, are a functional PCR-based assay and a more quantitative High-Performance Liquid Chromatography (HPLC) analysis.

Protocol 1: Accelerated Stability Testing using a Functional PCR Assay

This protocol assesses the ability of AA-dUTP to be incorporated into a PCR product after incubation under stress conditions.

Materials:

-

AA-dUTP solution to be tested

-

Control (freshly thawed) AA-dUTP solution

-

PCR reaction components (DNA polymerase, buffer, primers, template DNA, and other dNTPs)

-

Thermal cycler

-

Agarose gel electrophoresis system

-

Nuclease-free water

Methodology:

-

Sample Incubation:

-

Aliquot the AA-dUTP solution into several tubes.

-

Incubate the test aliquots at an elevated temperature (e.g., 37°C or room temperature) for various time points (e.g., 0, 24, 48, 72 hours, 1 week).

-

Store a control aliquot at -20°C.

-

-

PCR Amplification:

-

At each time point, set up PCR reactions using the incubated AA-dUTP and the control AA-dUTP. Ensure all other PCR components and concentrations are identical for all reactions. The concentration of AA-dUTP should be optimized for your specific PCR system.

-

-

Analysis:

-

Perform the PCR under standard cycling conditions appropriate for your template and primers.

-

Analyze the PCR products by agarose gel electrophoresis.

-

Compare the intensity of the PCR product bands generated with the heat-treated AA-dUTP to the control. A decrease in band intensity indicates degradation of the AA-dUTP.

-

Protocol 2: Quantitative Stability Assessment by HPLC

This protocol provides a quantitative measure of AA-dUTP degradation by separating and quantifying the parent molecule and its hydrolysis products.

Materials:

-

AA-dUTP solution to be tested

-

HPLC system with a UV detector

-

Reverse-phase C18 column

-

Mobile phase buffers (e.g., potassium phosphate buffer with an ion-pairing agent like tetrabutylammonium bromide and an organic modifier like acetonitrile)

-

Standards for AA-dUTP, AA-dUDP, and AA-dUMP (if available)

Methodology:

-

Sample Incubation:

-

Prepare aliquots of AA-dUTP in the desired buffer and at various pH values.

-

Incubate the aliquots at different temperatures (e.g., -20°C, 4°C, 25°C, 37°C).

-

At specified time intervals (e.g., 0, 1, 3, 7, 14, 30 days), remove an aliquot from each condition and immediately freeze it at -80°C to halt further degradation until analysis.

-

-

HPLC Analysis:

-

Thaw the samples and inject them into the HPLC system.

-

Use an isocratic or gradient elution method to separate AA-dUTP from its potential degradation products (AA-dUDP and AA-dUMP).

-

Monitor the elution profile at a suitable wavelength (e.g., 290 nm for AA-dUTP).

-

-

Data Analysis:

-

Integrate the peak areas for AA-dUTP and its degradation products.

-

Calculate the percentage of intact AA-dUTP remaining at each time point for each condition.

-

Plot the percentage of intact AA-dUTP versus time to determine the degradation kinetics.

-

Conclusion

The stability of AA-dUTP is crucial for its successful application in molecular biology research and diagnostics. By adhering to the recommended storage conditions, particularly storing it at -20°C in an appropriate buffer and minimizing freeze-thaw cycles, researchers can ensure the long-term integrity and performance of this important modified nucleotide. For applications requiring stringent quality control, implementing stability testing protocols, such as those outlined in this guide, can provide valuable assurance of reagent quality.

References

Unveiling the Utility of Aminoallyl-dUTP Sodium Salt: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of aminoallyl-dUTP (AA-dUTP) sodium salt, a critical reagent for researchers, scientists, and drug development professionals. This document outlines its chemical properties, provides detailed experimental protocols for its use in nucleic acid labeling, and presents a comprehensive workflow for its application in microarray analysis.

Core Properties of Aminoallyl-dUTP Sodium Salt

Aminoallyl-dUTP is a modified deoxyuridine triphosphate that contains a reactive primary amine group. This amine allows for the subsequent covalent attachment of various reporter molecules, such as fluorescent dyes, making it an invaluable tool for labeling DNA probes used in a variety of molecular biology techniques. The molecular weight of AA-dUTP sodium salt can vary depending on the number of sodium counter-ions present.

| Chemical Name | Molecular Formula (Free Acid) | Molecular Weight (Free Acid) | Common Salt Forms |

| 5-(3-aminoallyl)-2'-deoxyuridine-5'-triphosphate | C12H20N3O14P3 | 523.22 g/mol [1][2] | C12H16N3O14P3 • 4Na (FW: 611.2)[3] C12H17N3Na3O14P3 (FW: 589.17)[4] C12H20N3NaO14P3+ (MW: 546.210)[5] |

Enzymatic Incorporation and Labeling of DNA Probes: Experimental Protocols

A widely used application of AA-dUTP is the indirect labeling of DNA probes for microarray and Fluorescence In Situ Hybridization (FISH) experiments. This two-step method involves the enzymatic incorporation of the amine-modified nucleotide into the DNA, followed by chemical coupling of a reporter molecule.

Protocol 1: Synthesis of Amine-Modified cDNA via Reverse Transcription

This protocol describes the generation of amine-modified cDNA from an RNA template.

Materials:

-

Total RNA or mRNA sample

-

Oligo(dT) or random hexamer primers

-

Reverse transcriptase (e.g., SuperScript II)

-

5X First Strand Buffer

-

0.1 M DTT

-

dNTP mix (dATP, dCTP, dGTP)

-

Aminoallyl-dUTP (AA-dUTP)

-

dTTP

-

Nuclease-free water

-

0.5 M EDTA, pH 8.0

-

1 M NaOH

-

1 M HCl

Procedure:

-

In a nuclease-free microcentrifuge tube, combine the RNA sample and primers. Heat to 70°C for 5-10 minutes and then place on ice for at least 1 minute.

-

Prepare a master mix containing 5X First Strand Buffer, 0.1 M DTT, dNTPs, AA-dUTP, and dTTP. The ratio of AA-dUTP to dTTP is crucial for optimal labeling and may require optimization. A common starting point is a 2:3 or 3:2 ratio.

-

Add the master mix to the RNA/primer mixture.

-

Add reverse transcriptase to the reaction and incubate at 42°C for 2 hours.

-

To hydrolyze the RNA template, add 0.5 M EDTA and 1 M NaOH and incubate at 65°C for 15-20 minutes.

-

Neutralize the reaction by adding 1 M HCl.

Protocol 2: Purification of Amine-Modified cDNA

Purification is essential to remove unincorporated nucleotides, enzymes, and salts that could interfere with the subsequent dye coupling reaction.

Materials:

-

PCR purification spin columns (e.g., QIAquick)

-

Buffer PB (Qiagen) or equivalent

-

Phosphate wash buffer (5 mM KPO4, pH 8.0, 80% EtOH)

-

Elution buffer (4 mM KPO4, pH 8.5) or nuclease-free water

Procedure:

-

Add Buffer PB to the reverse transcription reaction.

-

Apply the sample to a spin column and centrifuge. Discard the flow-through.

-

Wash the column with phosphate wash buffer. It is critical to use a Tris-free wash buffer as Tris contains primary amines that will react with the NHS-ester dyes.

-

Repeat the wash step.

-

Centrifuge again to remove any residual ethanol.

-

Place the column in a clean collection tube and elute the amine-modified cDNA with elution buffer or nuclease-free water.

Protocol 3: Coupling of NHS-Ester Dyes to Amine-Modified cDNA

This protocol describes the covalent attachment of a fluorescent dye to the incorporated aminoallyl groups.

Materials:

-

Purified amine-modified cDNA

-

0.1 M Sodium Bicarbonate buffer, pH 9.0

-

NHS-ester functionalized fluorescent dye (e.g., Cy3 or Cy5) dissolved in DMSO

-

4 M Hydroxylamine

Procedure:

-

Resuspend the purified amine-modified cDNA in 0.1 M sodium bicarbonate buffer.

-

Add the NHS-ester dye solution to the cDNA.

-

Incubate the reaction for 1 hour at room temperature in the dark.

-

To quench the reaction and inactivate any unreacted dye, add 4 M hydroxylamine and incubate for 15 minutes at room temperature in the dark.

-

Purify the labeled probe using a PCR purification spin column as described in Protocol 2 to remove uncoupled dye.

Experimental Workflow for Microarray Analysis

The following diagram illustrates the overall workflow for a typical two-color microarray experiment utilizing AA-dUTP for probe labeling.

Logical Flow of Indirect Labeling

The following diagram outlines the logical steps involved in the indirect labeling process using AA-dUTP.

References

A Technical Guide to the Applications of Amine-Modified Nucleotides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the diverse applications of amine-modified nucleotides, providing a comprehensive resource for researchers, scientists, and professionals in drug development. From fundamental molecular biology techniques to the cutting edge of therapeutic innovation, these versatile molecules are indispensable tools for scientific advancement. This guide details the core principles, experimental protocols, and quantitative data associated with their use, offering a practical framework for their successful implementation in the laboratory.

Introduction to Amine-Modified Nucleotides

Amine-modified nucleotides are synthetic analogs of natural DNA and RNA building blocks that contain a primary amine group. This functional group is typically attached to the nucleobase via a linker arm of varying length, with aminoallyl and aminopropargyl modifications being common. The presence of the reactive amine allows for the covalent attachment of a wide array of molecules, including fluorophores, biotin, and other reporter molecules, as well as moieties that enhance therapeutic properties. This "two-step" labeling strategy, where the modified nucleotide is first incorporated into the nucleic acid and then conjugated to the desired molecule, offers greater flexibility and often higher efficiency than the direct incorporation of bulky labeled nucleotides.[1]

Core Applications

The unique properties of amine-modified nucleotides have led to their widespread adoption in a multitude of molecular biology and drug development applications.

Nucleic Acid Labeling for Hybridization-Based Assays

One of the most common applications of amine-modified nucleotides is in the preparation of labeled probes for hybridization-based assays such as microarrays and fluorescence in situ hybridization (FISH). The indirect labeling method using aminoallyl-dUTP is particularly prevalent.[2]

The following diagram illustrates the typical workflow for generating fluorescently labeled cDNA for microarray experiments.

This protocol is adapted from publicly available resources and provides a general framework for the synthesis of fluorescently labeled cDNA from an RNA template.[3][4]

1. Reverse Transcription (Incorporation of Aminoallyl-dUTP)

-

Reaction Setup: In an RNase-free tube, combine the following:

-

Total RNA (1-20 µg) or mRNA (0.5-2 µg)

-

Oligo(dT) or random hexamer primers

-

DEPC-treated water to a final volume of ~15 µL

-

-

Denaturation: Incubate at 70°C for 10 minutes, then immediately place on ice for at least 1 minute.

-

Reverse Transcription Master Mix: Prepare a master mix containing:

-

5X First-Strand Buffer

-

0.1 M DTT

-

Aminoallyl-dNTP mix (e.g., 10 mM dATP, dGTP, dCTP; 6 mM aminoallyl-dUTP; 4 mM dTTP)

-

RNase inhibitor

-

Reverse transcriptase (e.g., SuperScript II/III)

-

-

Reaction: Add the master mix to the denatured RNA/primer mix and incubate at 42-50°C for 2-3 hours.

-

RNA Hydrolysis: Stop the reaction and hydrolyze the RNA template by adding NaOH and EDTA, followed by incubation at 65°C for 15 minutes. Neutralize with HCl.

2. Purification of Amine-Modified cDNA

-

Purify the amine-modified cDNA using a PCR purification column (e.g., QIAquick PCR Purification Kit) or ethanol precipitation to remove unincorporated aminoallyl-dUTPs, enzymes, and salts. It is crucial to use a purification method that does not contain amine-containing buffers like Tris.

3. Fluorescent Dye Coupling

-

Resuspend the purified, dried amine-modified cDNA in 0.1 M sodium carbonate buffer (pH 9.0).

-

Add the amine-reactive fluorescent dye (e.g., Cy3 or Cy5 NHS-ester) dissolved in a small volume of DMSO.

-

Incubate the reaction in the dark at room temperature for 1-2 hours.

4. Purification of Labeled cDNA

-

Purify the labeled cDNA from the unreacted dye using a PCR purification column.

-

Elute the labeled probe in a suitable buffer (e.g., TE buffer or water).

-

The labeling efficiency can be assessed using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm (for cDNA) and the absorbance maximum of the dye.

Aptamer Development via SELEX

Amine-modified nucleotides are instrumental in the development of aptamers, which are short, single-stranded DNA or RNA molecules that bind to specific targets with high affinity and specificity. The process of developing aptamers is called Systematic Evolution of Ligands by Exponential Enrichment (SELEX). Incorporating modified nucleotides, such as 2'-amino-modified pyrimidines, into the initial oligonucleotide library can significantly enhance the nuclease resistance of the resulting aptamers, a critical feature for therapeutic and diagnostic applications.[2]

The following diagram outlines the iterative process of SELEX for the selection of high-affinity, nuclease-resistant aptamers.

The inclusion of amine modifications in aptamers has been shown to dramatically improve their therapeutic potential.

| Target | Modification | Binding Affinity (Kd) | Half-life in Serum | Reference |

| Human Neutrophil Elastase | 2'-NH2-RNA | 7-30 nM | ~10-fold increase vs. unmodified | |

| Basic Fibroblast Growth Factor (bFGF) | 2'-NH2-pyrimidine-RNA | High Affinity | >1000-fold more stable vs. unmodified | |

| Vascular Endothelial Growth Factor (VEGF) | 2'-NH2-RNA | High Affinity | Nuclease resistant |

Therapeutic Oligonucleotides

Beyond aptamers, amine-modified nucleotides are being explored for other classes of therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).

ASOs are short, single-stranded DNA molecules designed to bind to a specific mRNA, leading to the degradation of the mRNA and a reduction in the expression of the corresponding protein. Chemical modifications, including the replacement of the 3' oxygen with an amine group (N3'→P5' phosphoramidates), can increase the stability of ASOs against nuclease degradation and enhance their binding affinity to the target mRNA.

The diagram below illustrates how a modified ASO can lead to the degradation of a target mRNA.

Probing Molecular Interactions

The ability to conjugate fluorescent dyes to amine-modified oligonucleotides makes them powerful tools for studying molecular interactions. For example, fluorescently labeled ligands for G-protein coupled receptors (GPCRs) can be synthesized from amine-modified nucleic acids. These fluorescent ligands can be used in fluorescence resonance energy transfer (FRET)-based assays to study ligand-receptor binding and receptor oligomerization in living cells.

Synthesis and Purification of Amine-Modified Oligonucleotides

For applications requiring site-specific modification or the incorporation of an amine at the terminus of an oligonucleotide, solid-phase synthesis is the method of choice. 5'-amino-modifiers are commercially available as phosphoramidites and can be easily incorporated as the final step in an automated DNA/RNA synthesis cycle.

This protocol provides a general overview of the steps involved in synthesizing an oligonucleotide with a 5'-terminal amine group.

1. Synthesis Support and Reagents

-

Controlled Pore Glass (CPG) solid support with the first nucleoside attached.

-

Standard DNA/RNA phosphoramidites (A, C, G, T/U) with appropriate protecting groups.

-

5'-Amino-Modifier C6 phosphoramidite (or other desired linker).

-

Standard synthesis reagents: deblocking solution (e.g., trichloroacetic acid), activator (e.g., tetrazole), capping reagents, and oxidizing agent.

2. Automated Synthesis Cycle

The synthesis is performed on an automated DNA/RNA synthesizer, which carries out the following steps for each nucleotide addition:

-

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.

-

Coupling: Addition of the next phosphoramidite in the sequence.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

For the final step, the 5'-Amino-Modifier phosphoramidite is coupled to the 5'-end of the completed oligonucleotide chain.

3. Cleavage and Deprotection

-

The synthesized oligonucleotide is cleaved from the solid support using a concentrated ammonia solution or a mixture of ammonia and methylamine.

-

This treatment also removes the protecting groups from the nucleobases and the phosphate backbone.

4. Purification

-

The crude, deprotected oligonucleotide is purified to remove failure sequences and residual protecting groups.

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for purifying oligonucleotides, especially those with hydrophobic modifications like the DMT group, which can be left on for "trityl-on" purification.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the use of amine-modified nucleotides.

| Parameter | Application | Typical Values/Observations | Notes | Reference |

| Labeling Efficiency | Microarrays, FISH | Optimal: ~8 dyes per 100 bases | Higher labeling density can lead to signal quenching. | |

| Nuclease Resistance | Aptamers, ASOs | 2'-NH2 modification significantly increases serum half-life (e.g., >10-fold). | Varies depending on the specific modification and oligonucleotide sequence. | |

| Binding Affinity (Kd) | Aptamers | 2'-NH2 modified aptamers can achieve low nanomolar to picomolar Kd values. | Often shows improved affinity compared to unmodified sequences. | |

| Thermodynamic Stability (Tm) | DNA Duplexes | Amine modifications can either slightly stabilize or destabilize the duplex, depending on the specific modification and sequence context. | Changes in Tm are typically within a few degrees Celsius. | |

| Enzymatic Incorporation | PCR, RT | Efficiently incorporated by various polymerases (e.g., Taq, KOD, Vent(exo-), MMLV-RT). | The efficiency can be influenced by the linker arm and the specific polymerase used. |

Conclusion

Amine-modified nucleotides are a cornerstone of modern molecular biology and drug development. Their versatility, stemming from the reactive primary amine, enables a vast array of applications, from the routine labeling of nucleic acid probes to the creation of highly stable and specific therapeutic oligonucleotides. As our understanding of nucleic acid chemistry and biology deepens, the applications of these essential molecules will undoubtedly continue to expand, driving further innovation in research, diagnostics, and medicine.

References

Methodological & Application

Application Notes: High-Efficiency FISH Probe Synthesis Using Aminoallyl-dUTP

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence In Situ Hybridization (FISH) is a cornerstone technique in molecular biology and cytogenetics, enabling the visualization and mapping of specific nucleic acid sequences within the context of the cell. The quality and brightness of the fluorescently labeled DNA probe are paramount to the success of any FISH experiment. The two-step labeling method utilizing aminoallyl-dUTP (AA-dUTP) provides a robust and flexible approach for generating highly fluorescent probes.

This indirect labeling strategy involves the enzymatic incorporation of AA-dUTP, which carries a reactive primary amine, into a DNA probe. Subsequently, an amine-reactive fluorescent dye, typically an N-hydroxysuccinimide (NHS)-ester, is chemically coupled to the incorporated aminoallyl groups. This method offers significant advantages over the direct incorporation of bulky fluorescently-labeled nucleotides, including more efficient enzymatic incorporation and the versatility to use a broad spectrum of fluorescent dyes.

These application notes provide comprehensive protocols for the synthesis of FISH probes using AA-dUTP through two widely-used enzymatic methods: Nick Translation and the Polymerase Chain Reaction (PCR).

Section 1: Quantitative Data Summary

The success of FISH probe synthesis and its performance in subsequent experiments are influenced by several key parameters. The tables below provide a summary of quantitative data to guide the optimization of your probe synthesis protocols.

Table 1: Recommended Ratios of Aminoallyl-dUTP to dTTP for Optimal Labeling

| Enzymatic Method | Recommended AA-dUTP:dTTP Ratio | Expected Degree of Labeling (DOL) | Notes |

| Nick Translation | 2:1 to 3:1 | 5-10 dyes per 100 bases | Higher ratios may lead to inhibition of the DNA polymerase. |

| PCR | 1:2 to 2:3 | 3-8 dyes per 100 bases | Excessive incorporation of AA-dUTP can result in a decreased PCR yield. |

| Reverse Transcription | 2:1 | Approximately 8 dyes per 100 bases | This ratio is optimal for generating labeled cDNA probes from RNA templates. |

Table 2: Comparison of Nick Translation and PCR for AA-dUTP Probe Synthesis

| Feature | Nick Translation | Polymerase Chain Reaction (PCR) |

| Template DNA | Large DNA fragments (e.g., BACs, cosmids, genomic DNA). | Smaller, specific DNA fragments; ideally under 500 bp.[1] |

| Probe Size | Generates a population of variably sized fragments, typically in the 200-800 bp range. | Produces a probe of a defined length as determined by the primer set. |

| Amplification | No significant amplification of the template DNA. | Results in the exponential amplification of the target sequence. |

| Yield of Labeled Probe | Dependent on the initial quantity of template DNA. | High yield can be achieved from a small amount of starting template. |

| Advantages | - Well-suited for generating large, complex probes.- Provides uniform labeling along the length of the DNA. | - High probe yield from minimal template.- Generates probes of a specific and uniform size.- Requires only a small amount of initial template DNA. |

| Disadvantages | - Requires microgram quantities of high-quality template DNA.- Does not amplify the probe. | - Not suitable for generating very large probes.- The design of effective primers is critical for success.- High levels of modified nucleotide incorporation can inhibit the reaction.[2] |

Section 2: Experimental Protocols

Protocol 2.1: FISH Probe Synthesis by Nick Translation with Aminoallyl-dUTP

This protocol is designed for labeling large DNA templates such as Bacterial Artificial Chromosomes (BACs), cosmids, or whole genomic DNA.

Materials:

-

High-quality template DNA (1 µg)

-

10x Nick Translation Buffer (0.5 M Tris-HCl pH 7.8, 50 mM MgCl₂, 10 mM β-mercaptoethanol)

-

dNTP mix (0.5 mM dATP, 0.5 mM dCTP, 0.5 mM dGTP)

-

dTTP (1 mM)

-

Aminoallyl-dUTP (AA-dUTP) (1 mM)

-

DNase I (1 mg/mL stock, freshly diluted to 1 µg/mL in 1x Nick Translation Buffer)

-

DNA Polymerase I (10 U/µL)

-

Nuclease-free water

-

EDTA (0.5 M, pH 8.0)

-

PCR purification kit or reagents for ethanol precipitation

Procedure:

-

Reaction Setup: In a microcentrifuge tube on ice, combine the following reagents:

-

Template DNA: 1 µg

-

10x Nick Translation Buffer: 5 µL

-

dNTP mix: 5 µL

-

dTTP (1 mM): 1.5 µL

-

AA-dUTP (1 mM): 3.5 µL

-

Diluted DNase I: 1 µL (this may require optimization to achieve the desired probe size)

-

DNA Polymerase I: 2 µL

-

Nuclease-free water: to a final volume of 50 µL

-

-

Incubation: Gently mix the reaction by pipetting and incubate at 15°C for 2-4 hours. The incubation time can be adjusted to control the final probe size.

-

Monitoring Probe Size: To assess the size of the synthesized probe fragments, run a 5 µL aliquot of the reaction on a 1.5% agarose gel. The optimal size range for FISH probes is typically between 200 and 800 bp.[3] If the fragments are too large, an additional 1 µL of diluted DNase I can be added, followed by a further incubation of 30-60 minutes.

-

Reaction Termination: The reaction is stopped by the addition of 5 µL of 0.5 M EDTA.

-

Purification of Aminoallyl-Modified DNA:

-

Recommended Method: Use a PCR purification kit following the manufacturer's instructions to efficiently remove unincorporated nucleotides.

-

Alternative Method (Ethanol Precipitation):

-

Add 1/10th volume of 3 M sodium acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol.

-

Incubate at -20°C for at least 30 minutes.

-

Centrifuge at >12,000 x g for 20 minutes at 4°C.

-

Carefully decant the supernatant, wash the pellet with 70% ethanol, and allow it to air dry.

-

Resuspend the DNA pellet in 20 µL of nuclease-free water.

-

-

Protocol 2.2: FISH Probe Synthesis by PCR with Aminoallyl-dUTP

This protocol is ideal for generating specific probes from a known DNA sequence.

Materials:

-

Template DNA (1-10 ng)

-

Forward and Reverse Primers (10 µM each)

-

10x PCR Buffer (containing MgCl₂)

-

dNTP mix (10 mM each of dATP, dCTP, dGTP)

-

dTTP (10 mM)

-

Aminoallyl-dUTP (AA-dUTP) (10 mM)

-

Taq DNA Polymerase (5 U/µL)

-

Nuclease-free water

-

PCR purification kit

Procedure:

-

Reaction Setup: In a PCR tube on ice, assemble the following reaction mixture:

-

10x PCR Buffer: 5 µL

-

dNTP mix (10 mM each): 1 µL

-

dTTP (10 mM): 0.5 µL

-

AA-dUTP (10 mM): 1.0 µL

-

Forward Primer (10 µM): 1 µL

-

Reverse Primer (10 µM): 1 µL

-

Template DNA: 1-10 ng

-

Taq DNA Polymerase: 0.5 µL

-

Nuclease-free water: to a final volume of 50 µL

-

-

PCR Amplification: Carry out PCR using the following cycling conditions. Note that the annealing temperature should be optimized based on the melting temperature (Tm) of the primers.

-

Initial Denaturation: 95°C for 3 minutes

-

30-35 Cycles:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-65°C for 30 seconds

-

Extension: 72°C for 1 minute per kb of product length

-

-

Final Extension: 72°C for 5 minutes

-

-

Verification of Amplification: Run a 5 µL aliquot of the PCR product on a 1.5% agarose gel to confirm the successful amplification and the correct size of the product.

-

Purification of Aminoallyl-Modified DNA: Utilize a PCR purification kit to purify the amplified DNA, ensuring the removal of primers and unincorporated nucleotides. Elute the purified DNA in 20-30 µL of nuclease-free water or the provided elution buffer.

Protocol 2.3: Chemical Labeling with NHS-Ester Dyes

This protocol details the coupling of an amine-reactive dye to the aminoallyl-modified DNA.

Materials:

-

Purified aminoallyl-modified DNA (from Protocol 2.1 or 2.2)

-

Amine-reactive NHS-ester fluorescent dye (e.g., Cy3, Cy5, Alexa Fluor dyes)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate Buffer (pH 8.5-9.0)

-

Nuclease-free water

-

Probe purification column (e.g., G-50 spin column) or reagents for ethanol precipitation

Procedure:

-

Prepare Dye Stock Solution: Dissolve the NHS-ester dye in anhydrous DMSO to a concentration of 10-20 mg/mL. This solution should be prepared fresh for optimal reactivity.

-

Coupling Reaction:

-

In a microcentrifuge tube, place the purified aminoallyl-modified DNA (typically 1-5 µg).

-

Add 1/9th volume of 0.1 M sodium bicarbonate buffer (pH 8.5-9.0).

-

Add the NHS-ester dye solution. A molar ratio of 10-20 moles of dye to 1 mole of incorporated aminoallyl-dUTP is a good starting point for optimization.

-

Mix the reaction well by gentle vortexing.

-

Incubate for 1-2 hours at room temperature in the dark to prevent photobleaching of the dye.

-

-

Purification of the Labeled Probe: The removal of unreacted dye is critical to reduce background in FISH experiments.

-

Recommended Method (Spin Column Purification): Use a size-exclusion spin column (e.g., G-50) to separate the larger labeled probe from the smaller, unincorporated dye molecules. Follow the manufacturer's protocol for the best results.

-

Alternative Method (Ethanol Precipitation):

-

Bring the reaction volume to 100 µL with nuclease-free water.

-

Add 1/10th volume of 3 M sodium acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol.

-

Incubate at -20°C for at least 1 hour.

-

Centrifuge at >12,000 x g for 30 minutes at 4°C.

-

Carefully aspirate and discard the supernatant.

-

Wash the pellet twice with 70% ethanol.

-